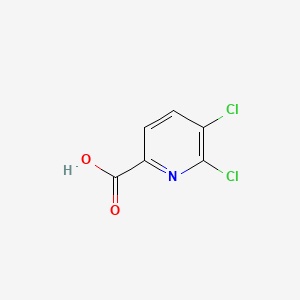

5,6-Dichloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNAEPFSUYAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534141 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-24-7 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dichloropicolinic Acid: A Technical Guide for Researchers

CAS Number: 88912-24-7

This technical guide provides an in-depth overview of 5,6-Dichloropicolinic acid, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology.

Chemical and Physical Properties

This compound is a chlorinated pyridinecarboxylic acid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 88912-24-7[1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂[1] |

| Molecular Weight | 192.00 g/mol |

| Appearance | White to light yellow powder or crystals |

| Purity | ≥98% |

| Predicted Boiling Point | 342.1 ± 37.0 °C |

| Predicted Density | 1.612 ± 0.06 g/cm³ |

| Predicted pKa | 3.04 ± 0.10 |

| InChI Key | QOJNAEPFSUYAFL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=N1)C(=O)O)Cl)Cl |

Spectroscopic Data

The following are typical spectroscopic data for this compound.

| Spectrum | Data |

| ¹H NMR | The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton, typically in the range of 10-13 ppm. The aromatic protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. |

| ¹³C NMR | The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon typically in the range of 165-185 ppm. The signals for the carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the chlorine and carboxylic acid groups. |

| Infrared (IR) | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carbonyl group will be present around 1700 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. |

Synthesis

A general procedure for the synthesis of a related compound, 3,6-dichloropicolinic acid, involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. This process highlights the use of electrochemical methods in the synthesis of chlorinated picolinic acids.

Biological Activity and Mechanism of Action

This compound is primarily utilized as a chemical building block, specifically as a linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The UPS is a tightly regulated pathway responsible for the degradation of unwanted or misfolded proteins.

The process begins with the activation of ubiquitin (Ub) by the E1 enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The E3 ligase, a substrate recognition component, then facilitates the transfer of ubiquitin from the E2 to a specific target protein (Protein of Interest - POI). This process is repeated to form a polyubiquitin chain on the target protein.

Role of this compound in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. This compound serves as a rigid and synthetically versatile linker component in the construction of PROTACs. The linker's length, rigidity, and chemical composition are critical for the proper formation of the ternary complex (E3 ligase-PROTAC-target protein) and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in the context of targeted protein degradation research.

General Protocol for PROTAC Synthesis using this compound as a Linker

This protocol outlines a conceptual synthetic workflow for incorporating this compound into a PROTAC.

-

Functionalization of this compound: The carboxylic acid group of this compound is typically activated (e.g., as an acid chloride or an active ester) or modified to introduce a reactive handle suitable for coupling.

-

Coupling with E3 Ligase Ligand: The functionalized linker is reacted with the E3 ligase ligand, which has a complementary reactive group, to form a covalent bond.

-

Coupling with Target Protein Ligand: The resulting linker-E3 ligase ligand conjugate is then reacted with the target protein ligand to complete the synthesis of the PROTAC molecule.

-

Purification and Characterization: The final PROTAC is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) and its identity and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Western Blotting Protocol to Assess Protein Degradation

This protocol is a standard method to determine the efficacy of a PROTAC in degrading its target protein.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (containing the this compound linker) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

-

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

Conclusion

This compound is a valuable chemical intermediate for the synthesis of PROTACs, a promising class of therapeutics for targeted protein degradation. Its rigid structure and synthetic tractability make it an important tool for researchers in drug discovery and chemical biology. This guide provides a foundational understanding of its properties, synthesis, and application in the context of targeted protein degradation. Further research into novel PROTACs incorporating this linker may lead to the development of new treatments for a variety of diseases.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles for the Ubiquitin-Proteasome Pathway in Protein Quality Control and Signaling in the Retina: Implications in the Pathogenesis of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dichloropicolinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dichloropicolinic acid, a halogenated pyridine carboxylic acid. Its IUPAC name is 5,6-dichloro-2-pyridinecarboxylic acid . The guide details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications as a versatile building block in the development of agrochemicals, particularly herbicides that function as auxin mimics. The mechanism of action of these herbicides, involving the disruption of the auxin signaling pathway in plants, is also elucidated. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, agrochemical development, and plant science.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is a key intermediate in the synthesis of various biologically active molecules.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,6-dichloro-2-pyridinecarboxylic acid | [3] |

| Synonyms | 5,6-Dichloropyridine-2-carboxylic acid, 2,3-Dichloro-6-carboxypyridine | [4] |

| CAS Number | 88912-24-7 | [5] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [5] |

| Molecular Weight | 192.00 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | |

| Boiling Point | 342.1±37.0 °C (Predicted) | [4] |

| Density | 1.612±0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.04±0.10 (Predicted) | [4] |

| Purity | >98.0% (HPLC) | |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid with a chlorinating agent such as phosphorus oxychloride.[4]

Experimental Protocol

Materials:

-

5-Chloro-1-yloxy-pyridine-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure: [4]

-

In a round-bottom flask, cool 10 g of phosphorus oxychloride (POCl₃) to 0 °C.

-

Slowly add 1.2 g (7 mmol) of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid to the cooled POCl₃ with stirring.

-

Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 15 mL of water and extract with two 15 mL portions of ethyl acetate.

-

Combine the organic phases and wash sequentially with two 30 mL portions of water and 30 mL of saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 5,6-dichloro-2-pyridinecarboxylic acid as a yellow solid (1 g, 75% yield).

-

The product can be confirmed by mass spectrometry (EI), with an expected m/e of 191.9 [M+H]⁺.

Applications in Agrochemical Synthesis

This compound is a crucial building block for the synthesis of herbicides.[2] Its derivatives often function as synthetic auxins, a class of plant growth regulators that can induce herbicidal effects at high concentrations.[6] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weeds.[6]

Role as a Precursor to Auxin Mimic Herbicides

Picolinic acid-based herbicides are a significant class of synthetic auxins.[7] By modifying the structure of this compound, for instance, through esterification or amide coupling reactions, a diverse range of herbicidal compounds can be synthesized. These modifications are crucial for tuning the compound's herbicidal activity, selectivity, and environmental persistence. For example, the chlorine atoms on the pyridine ring and the carboxylic acid group are key functionalities that can be readily derivatized to create novel herbicide candidates.[7][8]

Table 2: Herbicidal Activity of Picolinic Acid Derivatives

| Compound Class | Target Weeds | Efficacy | Reference(s) |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Chenopodium album, Amaranthus retroflexus | High post-emergence activity | [9] |

| 6-Indazolyl-2-picolinic Acids | Amaranthus retroflexus, Chenopodium album | High post-emergence activity | [8] |

| 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Brassica napus, Amaranthus retroflexus | Significant root growth inhibition and post-emergence activity | [10] |

Mechanism of Action: The Auxin Signaling Pathway

Herbicides derived from this compound typically exert their phytotoxic effects by disrupting the auxin signaling pathway in plants.[6] Synthetic auxins bind to and activate the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[11][12]

This binding event initiates a cascade of molecular events:[13]

-

Formation of a Co-receptor Complex: The synthetic auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.

-

Ubiquitination and Degradation: This interaction targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.

-

Activation of Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.

-

Uncontrolled Growth: The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription. The resulting over-expression of these genes leads to uncontrolled cell division and elongation, causing epinasty (twisting and curling of stems and leaves), and ultimately, plant death.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its utility as a scaffold for the development of potent auxin mimic herbicides is well-established. A thorough understanding of its chemical properties, synthesis, and the biological pathways targeted by its derivatives is essential for the rational design and development of new and effective crop protection agents. This guide provides a foundational resource for researchers and professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 88912-24-7 [sigmaaldrich.com]

- 4. 2-Pyridinecarboxylic acid, 5,6-dichloro- CAS#: 88912-24-7 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of 5,6-Dichloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropicolinic acid, with the IUPAC name 5,6-dichloro-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and a detailed synthesis protocol.

Molecular Structure and Identification

The fundamental characteristics of this compound are summarized in the table below, providing a clear identification of the molecule.

| Identifier | Value |

| IUPAC Name | 5,6-dichloro-2-pyridinecarboxylic acid[1] |

| CAS Number | 88912-24-7[1][2] |

| Molecular Formula | C6H3Cl2NO2[1][2] |

| Molecular Weight | 192.00 g/mol |

| InChI Key | QOJNAEPFSUYAFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)Cl)C(=O)O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Physical State | White to light yellow powder/crystal | TCI |

| Purity | >98.0% (HPLC) | TCI |

| Boiling Point | 342.1 ± 37.0 °C (Predicted)[3] | ChemBK |

| Density | 1.612 ± 0.06 g/cm³ (Predicted)[3] | ChemBK |

| Storage Temperature | Room Temperature[2] | Various Suppliers |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This method is adapted from a known synthetic route for similar compounds.

Synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid [4]

Materials:

-

5-Chloro-1-yloxy-pyridine-2-carboxylic acid

-

Phosphorus trichloride (POCl3)

-

Water (H2O)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Saturated saline solution

Procedure:

-

At 0 °C, slowly add 1.2 g (7 mmol) of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid to 10 g of phosphorus trichloride.

-

Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Dissolve the residue in 15 mL of water and extract with ethyl acetate (2 x 15 mL).

-

Combine the organic phases and wash sequentially with water (2 x 30 mL) and saturated saline (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5,6-dichloro-2-pyridinecarboxylic acid as a yellow solid.

-

The expected yield is approximately 1 g (75%). The product can be confirmed by mass spectrometry.

Spectroscopic Data

Biological Activity and Potential Applications

Picolinic acids, in general, are known to exhibit a range of biological activities. They are endogenous metabolites of tryptophan and have been investigated for their roles in neuroprotection, immunology, and as anti-proliferative agents. The halogenated nature of this compound suggests it may have altered potency or selectivity compared to the parent compound, making it a candidate for further investigation in drug discovery programs. Its structural similarity to other biologically active pyridine derivatives indicates potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Logical Workflow for Synthesis and Characterization

The logical workflow for the synthesis and subsequent characterization of this compound can be visualized as follows.

Caption: Workflow for the synthesis and characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5,6-Dichloropicolinic Acid in Plants

Introduction

This compound is a member of the picolinate class of synthetic auxins, which are widely utilized as herbicides for the selective control of broadleaf weeds.[1] These synthetic compounds mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants, leading to a disruption of normal growth processes.[1] At herbicidal concentrations, this compound induces a state of uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[2][3] This document provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the auxin signaling pathway, quantitative data on its biological activity, and relevant experimental protocols.

Core Mechanism of Action: Auxin Mimicry and Signal Transduction

The primary mechanism of action of this compound is to function as an auxin mimic, thereby hijacking the plant's natural auxin signaling pathway.[1] This pathway is crucial for numerous developmental processes, including cell elongation, division, and differentiation.[4] The core components of this signaling cascade are the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which act as auxin co-receptors; the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors; and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5]

The binding of an auxin molecule to the TIR1/AFB proteins promotes their interaction with the Aux/IAA repressors.[4] This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][6] The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes.[4][6]

This compound, like other picolinate auxins, exhibits a degree of selectivity for different TIR1/AFB co-receptors.[4] Studies have shown that picolinate-type auxins have a higher affinity for AFB5 compared to TIR1.[4][7] This differential binding affinity may contribute to the specific herbicidal activity of this class of compounds.[4] By persistently activating this pathway, this compound leads to an "auxin overload," causing a cascade of aberrant physiological responses that are ultimately lethal to susceptible plants.[8]

Signaling Pathway Visualization

The following diagram illustrates the molecular interactions within the auxin signaling pathway upon the introduction of this compound.

Caption: Molecular mechanism of this compound action.

Quantitative Data

The biological activity of this compound and related synthetic auxins can be quantified through various assays, including receptor binding studies and dose-response analyses of physiological effects.

Table 1: Relative Binding Affinity of Auxins to TIR1/AFB Receptors

| Compound | Receptor | Relative Binding Affinity | Reference |

| Indole-3-acetic acid (IAA) | AtTIR1 | High | [9] |

| Indole-3-acetic acid (IAA) | AtAFB5 | High | [9] |

| Picolinate Auxins (general) | AtTIR1 | Lower than IAA | [4] |

| Picolinate Auxins (general) | AtAFB5 | Higher than TIR1 | [4][5] |

| 2,4-D | AtTIR1 | Lower than IAA | [4] |

| 2,4-D | AtAFB5 | Lower than TIR1 | [4] |

Table 2: Dose-Response Data for Picolinate Auxins on Plant Growth

| Plant Species | Assay | Compound | EC50 / IC50 | Reference |

| Arabidopsis thaliana | Root Growth Inhibition | Picloram | ~0.1 µM | [7] |

| Arabidopsis thaliana | Root Growth Inhibition | Florpyrauxifen | <0.5 µM | [10] |

| Various Weed Species | Post-emergent Control | Halauxifen-methyl | Low application rates | [11] |

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are dependent on the specific experimental conditions. The values presented are indicative of the high potency of picolinate herbicides.

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action of herbicides like this compound. Below are protocols for key experiments.

Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the binding kinetics of this compound to TIR1/AFB receptors.

Objective: To determine the association and dissociation rate constants, and the equilibrium dissociation constant (Kd) for the interaction between the herbicide and auxin receptors.

Materials:

-

Purified TIR1/AFB-ASK1 protein complexes.

-

Sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

SPR instrument.

-

Running buffer (e.g., HBS-EP+).

-

This compound solutions at various concentrations.

-

Aux/IAA peptide (containing the degron motif).

Procedure:

-

Immobilization of Receptor:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

-

Inject the purified TIR1/AFB-ASK1 protein complex to allow for covalent coupling to the surface.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Inject a solution containing the Aux/IAA peptide over the sensor surface to form the co-receptor complex.

-

Inject a series of concentrations of this compound over the sensor surface and monitor the change in response units (RU) over time.

-

Between each herbicide injection, regenerate the sensor surface using a mild acidic or basic solution to remove bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]

-

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method for generating dose-response curves to quantify the herbicidal activity of this compound.

Objective: To determine the IC50 value for root growth inhibition.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0).

-

Murashige and Skoog (MS) medium, including vitamins and sucrose.

-

Agar.

-

Petri plates.

-

This compound stock solution (in DMSO or other suitable solvent).

-

Growth chamber with controlled light and temperature.

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).

-

Prepare MS agar plates containing a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM), including a solvent control.[13]

-

Aseptically place sterilized seeds onto the surface of the agar plates.

-

-

Incubation and Growth:

-

Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a defined photoperiod (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

-

-

Data Collection and Analysis:

-

After a set period of growth (e.g., 7-10 days), remove the plates and scan them to create digital images.

-

Measure the primary root length of a statistically significant number of seedlings for each concentration.

-

Calculate the percent inhibition of root growth relative to the solvent control for each concentration.

-

Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]

-

Conclusion

This compound exerts its herbicidal effects by acting as a potent mimic of the natural plant hormone auxin. Its high affinity for specific auxin co-receptors, particularly AFB5, leads to the constitutive activation of the auxin signaling pathway. This results in the degradation of Aux/IAA repressor proteins and the subsequent overstimulation of auxin-responsive genes, culminating in uncontrolled plant growth and death. The quantitative analysis of its binding affinity and dose-response relationships, along with detailed experimental protocols, provides a robust framework for further research and development in the field of synthetic auxin herbicides.

References

- 1. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 2. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. toxmsdt.com [toxmsdt.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

The Synthetic Auxin 5,6-Dichloropicolinic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). These molecules are pivotal in agricultural and horticultural practices and serve as valuable tools in plant biology research. Among these, picolinic acid derivatives represent a significant chemical family with potent auxin activity. This technical guide provides an in-depth analysis of the biological activity of 5,6-Dichloropicolinic acid, a member of this family. Due to the limited publicly available data for this specific compound, this guide will leverage data from the closely related and well-studied picolinate auxin, clopyralid (3,6-Dichloropicolinic acid), to infer its probable mechanism of action and biological effects. Synthetic auxins like clopyralid function by hijacking the plant's natural auxin signaling pathway, leading to unregulated growth and, at herbicidal concentrations, plant death.[1][2][3] This guide will detail the molecular interactions with auxin receptors, downstream effects on gene expression, and physiological consequences in plants, alongside comprehensive experimental protocols for their study.

Mechanism of Action: The Auxin Signaling Pathway

The canonical auxin signaling pathway is central to understanding the activity of this compound. This pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When a synthetic auxin like a dichloropicolinic acid enters the cell, it acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, which ultimately leads to a variety of physiological responses. At high concentrations, this leads to uncontrolled cell division and elongation, disorganized growth, and eventually, plant death.[1][2][3]

Diagram of the auxin signaling pathway activated by a synthetic auxin.

Quantitative Data on Biological Activity

Table 1: Root Growth Inhibition by Picolinate and Other Synthetic Auxins in Arabidopsis thaliana

| Compound | Class | IC50 (µM) for Root Growth Inhibition | Reference |

| Clopyralid | Picolinic Acid | ~0.05 (estimated from EC50) | [5][6] |

| Picloram | Picolinic Acid | Not explicitly found | |

| 2,4-D | Phenoxyacetic Acid | ~0.1 | [4] |

| IAA (Natural Auxin) | Indole Acetic Acid | ~0.01 | [4] |

Note: IC50 values can vary depending on experimental conditions. The value for clopyralid is an estimation based on reported EC50 values.

Experimental Protocols

In Vitro Auxin Receptor Binding Assay

This protocol is designed to quantify the binding affinity of a synthetic auxin to the TIR1/AFB-Aux/IAA co-receptor complex using Surface Plasmon Resonance (SPR).

Objective: To determine the binding kinetics (KD, ka, kd) of this compound to a specific TIR1/AFB receptor.

Materials:

-

Purified recombinant TIR1/AFB-ASK1 protein complex.

-

Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

-

Streptavidin-coated SPR sensor chip.

-

SPR instrument (e.g., Biacore).

-

Running buffer (e.g., HBS-EP+).

-

This compound stock solution in DMSO.

-

Control auxin (e.g., IAA).

Procedure:

-

Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip.

-

Prepare a series of dilutions of the purified TIR1/AFB-ASK1 protein complex in running buffer.

-

Prepare a series of dilutions of this compound in running buffer containing a constant concentration of the TIR1/AFB-ASK1 complex.

-

Inject the protein-ligand solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in response units (RU) over time to monitor the association and dissociation of the complex.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the sensorgram data using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Workflow for the in vitro auxin receptor binding assay.

Auxin-Responsive Gene Expression Assay (DR5 Reporter)

This protocol utilizes a transgenic plant line (e.g., Arabidopsis thaliana) carrying a synthetic auxin-responsive promoter (DR5) fused to a reporter gene (e.g., GUS or GFP) to visualize and quantify auxin activity.

Objective: To assess the ability of this compound to induce auxin-responsive gene expression.

Materials:

-

Arabidopsis thaliana seeds of a DR5::GUS or DR5::GFP reporter line.

-

Murashige and Skoog (MS) agar plates.

-

This compound stock solution.

-

For DR5::GUS: GUS staining solution (X-Gluc).

-

For DR5::GFP: Fluorescence microscope.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Sterilize and sow Arabidopsis DR5 reporter seeds on MS agar plates.

-

Allow seeds to germinate and grow vertically for 4-5 days.

-

Prepare MS agar plates containing a range of concentrations of this compound (and a vehicle control).

-

Transfer seedlings to the treatment plates.

-

Incubate for a defined period (e.g., 6-24 hours).

-

For DR5::GUS lines, incubate seedlings in GUS staining solution until a blue color develops in auxin-responsive tissues.

-

For DR5::GFP lines, observe the GFP signal in the roots using a fluorescence microscope.

-

Quantify the reporter signal intensity and localization using image analysis software.

Root Elongation Inhibition Assay

This is a classic and straightforward bioassay to quantify the physiological effect of auxins on plant growth.

Objective: To determine the concentration-dependent inhibitory effect of this compound on primary root elongation.

Materials:

-

Wild-type Arabidopsis thaliana seeds (e.g., Col-0).

-

MS agar plates.

-

This compound stock solution.

-

Ruler or digital scanner.

-

Image analysis software.

Procedure:

-

Sterilize and sow Arabidopsis seeds on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days and then transfer to a growth chamber for germination.

-

After 4-5 days, select seedlings with similar primary root lengths.

-

Transfer the selected seedlings to MS agar plates containing a range of concentrations of this compound (and a vehicle control).

-

Mark the position of the root tip at the time of transfer.

-

Incubate the plates vertically for a defined period (e.g., 2-3 days).

-

Measure the length of new root growth from the initial mark.

-

Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the IC50 value.

Workflow for the root elongation inhibition assay.

Conclusion

This compound, as a member of the picolinate class of synthetic auxins, is expected to exert its biological activity by interacting with the plant's auxin signaling pathway. While direct quantitative data for this specific molecule is scarce, the information available for the closely related compound clopyralid suggests that it likely acts as a potent auxin mimic. It is anticipated to bind to TIR1/AFB co-receptors, with a potential preference for the AFB5 clade, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. This ultimately results in dose-dependent physiological effects, including the inhibition of root elongation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the biological activity of this compound and other novel synthetic auxin compounds. Further research is warranted to elucidate the precise binding kinetics and gene expression profiles induced by this specific molecule to fully understand its potential applications in agriculture and plant science research.

References

Spectroscopic Profile of 5,6-Dichloropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dichloropicolinic acid (CAS 88912-24-7), a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of confirmed mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles and data from analogous compounds.

Core Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a definitive experimental dataset is not fully available in the public domain, the following tables summarize the available and predicted data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the protonated molecule is observed.

| Parameter | Value |

| Ionization Mode | Electrospray (EI) |

| Mass Analyzed | m/z |

| Observed Mass [M+H]+ | 191.9 |

| Table 1: Mass Spectrometry Data for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound was found in the searched public databases and scientific literature. The following are predicted chemical shifts based on the analysis of similar structures.

1H NMR (Predicted)

The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.3 | Doublet | 1H | H-3 |

| ~7.8 - 8.1 | Doublet | 1H | H-4 |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Table 2: Predicted 1H NMR Data for this compound. |

13C NMR (Predicted)

The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | -COOH |

| ~150 - 155 | C-2 |

| ~145 - 150 | C-6 |

| ~140 - 145 | C-5 |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-4 |

| Table 3: Predicted 13C NMR Data for this compound. |

Infrared (IR) Spectroscopy

Specific experimental IR absorption frequencies for this compound are not available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C and C=N stretch (Pyridine ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 700-800 | Strong | C-Cl stretch |

| Table 4: Expected Infrared Absorption Bands for this compound. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available. The following are generalized procedures typically employed for the characterization of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition: Standard parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

13C NMR Acquisition: A proton-decoupled 13C NMR spectrum would be acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger spectral width to encompass the expected chemical shifts of all carbon atoms.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a small amount of the solid sample would be prepared as a KBr (potassium bromide) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the solid is pressed directly onto the ATR crystal.

-

Instrumentation: The spectrum would be recorded on an FTIR spectrometer.

-

Data Acquisition: The spectrum would typically be acquired over a range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (EI) mass spectrometer would be used for analysis.

-

Data Acquisition: The sample solution would be introduced into the ion source. The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) would be scanned over a relevant range (e.g., 50-500 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Unraveling the Architecture of Picolinic Acid Derivatives: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine-based monocarboxylic acid, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, optimizing drug design, and engineering novel materials. This technical guide provides an in-depth overview of the crystal structure analysis of picolinic acid derivatives, detailing experimental protocols and presenting key crystallographic data for a selection of compounds.

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of picolinic acid derivatives is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives often involves functionalization of the pyridine ring or modification of the carboxylic acid group. A general synthetic approach for N-aryl picolinamides, for example, involves the coupling of picolinic acid with an appropriate aniline derivative.

Example Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide [1][2][3]

A mixture of picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) is combined in a reaction flask. The mixture is then subjected to microwave irradiation for 40 minutes. Following the reaction, a 10% sodium bicarbonate (NaHCO₃) solution is added, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from a 30% ethanol-water solution to yield the final product.[1]

Metal complexes of picolinic acid are typically synthesized by reacting a metal salt with picolinic acid in a suitable solvent, often under hydrothermal conditions.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis. Several methods can be employed for the crystallization of picolinic acid derivatives:

-

Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container holding a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

The choice of solvent is crucial and is often determined empirically. Common solvents for picolinic acid derivatives include ethanol, methanol, acetonitrile, and mixtures thereof.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using single-crystal X-ray diffraction.

Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head. The crystal is then placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern through a process called structure solution. This initial model is then refined to best fit the experimental data. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for a selection of picolinic acid derivatives and their metal complexes, providing a basis for structural comparison.

Table 1: Crystallographic Data for Selected Picolinic Acid Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | C₁₉H₂₁NO₅ | Monoclinic | P2₁/n | 14.992(1) | 7.6172(7) | 16.237(1) | 90 | 100.99(1) | 90 | 4 | |

| Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | C₁₆H₁₇NO₄ | Monoclinic | P2₁/c | 11.758(2) | 10.511(2) | 12.189(2) | 90 | 107.58(3) | 90 | 4 | |

| Ethyl 4-(benzyloxy)-6-(chloromethyl)pyridine-2-carboxylate | C₁₆H₁₆ClNO₃ | Triclinic | P-1 | 7.925(1) | 8.993(1) | 11.834(2) | 80.59 | 83.01(1) | 71.45 | 2 | |

| N-(4-methoxyphenyl)picolinamide | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/n | 4 | [1] |

Table 2: Crystallographic Data for Selected Copper(II)-Picolinate Complexes

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| [Cu(pic)₂(H₂O)] | C₁₂H₁₀CuN₂O₅ | Triclinic | P-1 | 5.1282(1) | 7.6475(1) | 9.2326(1) | 74.84 | 84.36 | 71.32 | 1 | [4] |

| [Cu(nompa)]⁺ | C₁₅H₂₄CuN₅O₂⁺ | Monoclinic | P2₁/n | 10.323(2) | 14.567(3) | 12.001(2) | 90 | 98.78(3) | 90 | 4 | [5][6] |

| [Cu(nompa-ac)] | C₁₇H₂₆CuN₅O₄ | Monoclinic | P2₁/c | 15.114(3) | 9.035(2) | 15.021(3) | 90 | 114.54(3) | 90 | 4 | [5][6] |

Table 3: Selected Bond Lengths (Å) for a Copper(II)-Picolinate Complex [4]

| Bond | Length (Å) |

| Cu-O(1) | 1.9625 |

| Cu-O(2) | 1.9625 |

| Cu-N(1) | 1.9625 |

| Cu-N(2) | 1.9625 |

| Cu-O(axial) | 2.770 |

Visualizing Molecular Architecture and Interactions

Graphical representations are invaluable tools for understanding the complex structural information derived from crystal structure analysis. The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the resulting molecular interactions.

Analysis of Crystal Structures

The crystal structures of picolinic acid derivatives are stabilized by a variety of non-covalent interactions. Hydrogen bonding is a predominant feature, often involving the carboxylic acid group and the pyridine nitrogen atom, as well as any other functional groups present. For instance, in N-(4-methoxyphenyl)picolinamide, intramolecular hydrogen bonds contribute to the near-planar conformation of the molecule.[1][3]

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenyl rings play a significant role in the crystal packing. The nature and extent of these interactions are influenced by the substituents on the aromatic rings.

The coordination geometry of metal complexes of picolinic acid is also of great interest. Copper(II) complexes, for example, can adopt distorted square planar or octahedral geometries, with the picolinate ligand acting as a bidentate chelating agent through the pyridine nitrogen and a carboxylate oxygen.[4][5] The coordination environment can be further influenced by the presence of other ligands and solvent molecules.

Conclusion and Future Directions

The crystal structure analysis of picolinic acid derivatives provides invaluable insights into their molecular architecture and the intermolecular forces that govern their solid-state properties. This knowledge is crucial for the rational design of new derivatives with tailored biological activities or material properties.

Future research in this area will likely focus on the synthesis and structural characterization of more complex derivatives, including multi-metallic complexes and co-crystals. The use of advanced techniques such as high-resolution X-ray diffraction and computational modeling will further enhance our understanding of the subtle structure-property relationships in this important class of compounds. The continued exploration of the Cambridge Structural Database (CSD) will also be instrumental in identifying structural trends and informing the design of new crystalline materials.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5,6-Dichloropicolinic Acid

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dichloropicolinic acid. Due to the limited availability of public data, this guide focuses on the standardized methodologies for solubility determination, providing researchers, scientists, and drug development professionals with the necessary protocols to ascertain the solubility of this compound in aqueous and organic media.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| CAS Number | 88912-24-7 |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% (as per typical commercial specifications) |

Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 20 | Data not available | OECD 105 |

| Ethanol | 20 | Data not available | General Method |

| Methanol | 20 | Data not available | General Method |

| Acetone | 20 | Data not available | General Method |

| Dichloromethane | 20 | Data not available | General Method |

| Ethyl Acetate | 20 | Data not available | General Method |

| Toluene | 20 | Data not available | General Method |

| n-Hexane | 20 | Data not available | General Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. The primary standardized method for water solubility is the OECD Guideline 105.

3.1. Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105 is a standardized method for determining the water solubility of chemical substances.[1][2][3][4] It comprises two primary methods: the Column Elution Method and the Flask Method.

3.1.1. Preliminary Test

A preliminary test is conducted to estimate the approximate solubility of the substance and to determine the appropriate analytical method and experimental conditions.

Diagram 1: Preliminary Solubility Test Workflow

Caption: Workflow for the preliminary estimation of water solubility.

3.1.2. Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

-

Preparation of the Column: A micro-column is filled with an inert support material, such as glass beads or quartz sand. The support material is coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Determination of Solubility: A plateau in the concentration of the eluate indicates that saturation has been reached. The solubility is the mean concentration of the fractions in the plateau region.

3.1.3. Flask Method (for solubilities > 10⁻² g/L)

This is a widely used method for substances with higher solubility.

-

Sample Preparation: An excess amount of this compound, as determined by the preliminary test, is added to a flask containing a known volume of water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and liquid phases.

-

Sample Collection: A sample of the clear, saturated aqueous solution is taken.

-

Analysis: The concentration of this compound in the sample is determined by a suitable analytical method.

-

Determination of Solubility: The average of at least three independent determinations is taken as the solubility value.

Diagram 2: OECD 105 Flask Method Workflow

Caption: Experimental workflow for the OECD 105 Flask Method.

3.2. Solubility in Organic Solvents (General Method)

A general procedure for determining the solubility of this compound in organic solvents involves the following steps:

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, n-hexane).

-

Sample Preparation: Add a known, excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature until equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, filter or centrifuge the mixture.

-

Analysis: Determine the concentration of the dissolved this compound in the clear supernatant using a suitable and validated analytical method (e.g., HPLC, UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL).

Safety and Handling

When handling this compound, it is crucial to adhere to the following safety precautions, as derived from safety data sheets (SDS).

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

4.2. Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

4.4. First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.

References

Thermal Stability and Decomposition of 5,6-Dichloropicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,6-Dichloropicolinic acid and its structurally related isomers. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its parent compound, picolinic acid, and various chlorinated isomers to provide a thorough analysis. This information is critical for handling, storage, and development of thermally sensitive processes involving these compounds.

Physicochemical Properties and Thermal Behavior of Picolinic Acid Derivatives

Thermal Analysis of Picolinic Acid

A study on the thermal behavior of picolinic acid (Pyridine-2-carboxylic acid) provides a foundational understanding of the decomposition of this class of compounds. The analysis was conducted using TG-DSC in both air and nitrogen atmospheres.

Key Observations:

-

Sublimation: Picolinic acid begins to sublimate at approximately 110 °C.[1]

-

Melting: The compound melts in the range of 140-143 °C.[1]

-

Decomposition: Thermal decomposition occurs up to 195 °C and is characterized as an exothermic process.[1]

Decomposition Products: Evolved Gas Analysis (EGA) using coupled TG-FTIR-MS identified the following decomposition products:

-

Water (H₂O)

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Pyridine and its fragments[1]

The following table summarizes the key thermal events for picolinic acid.

| Thermal Event | Temperature (°C) in Air | Temperature (°C) in Nitrogen | Enthalpy of Fusion (ΔH) | Reference |

| Sublimation Onset | ~110 | ~110 | - | [1] |

| Melting Point | 143 | 140 | 26.08 kJ mol⁻¹ | [1] |

| Decomposition | up to 195 (exothermic peak at 193) | up to 195 (exothermic peak at 211) | - | [1] |

Melting and Decomposition Points of Chlorinated Picolinic Acid Isomers

The introduction of chlorine atoms to the pyridine ring is expected to influence the thermal stability of the molecule. While complete TGA/DSC studies are not available for most chlorinated derivatives, their melting points, often accompanied by decomposition, have been reported. This data is crucial for understanding the upper-temperature limits for handling these compounds.

| Compound | CAS Number | Melting Point (°C) | Notes |

| This compound | 88912-24-7 | Data not available | - |

| 3,6-Dichloropicolinic acid (Clopyralid) | 1702-17-6 | 151-152 | - |

| 4-amino-3,6-dichloro-2-pyridinecarboxylic acid (Aminopyralid) | 150114-71-9 | 163.5 | - |

| 2-Chloropyridine-4-carboxylic acid | 6313-54-8 | 246 | Decomposes |

| 2-Amino-6-chloropyridine-4-carboxylic acid | 6313-55-9 | 295-304 | - |

| 2,6-Dichloropyridine-4-carboxylic acid | 5398-44-7 | 209-212 | - |

| 2-Chloropyridine-3-carboxylic acid | 2942-59-8 | 176-178 | Decomposes |

| 6-Chloropicolinic acid | 4684-94-0 | 190-191 | - |

Experimental Protocols

This section details the methodologies employed for the thermal analysis of picolinic acid, which can serve as a template for designing studies on this compound and its isomers.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC) of Picolinic Acid

-

Instrumentation: Simultaneous TG-DSC analyzer.

-

Sample Mass: Approximately 5 mg.[1]

-

Crucibles: Alumina crucibles.

-

Atmosphere: Dynamic dry air or nitrogen.[1]

-

Flow Rate: 100 mL min⁻¹.

-

Heating Rate: 10 °C min⁻¹.

-

Temperature Range: Typically from ambient temperature to 600 °C.

-

Data Analysis: The mass loss as a function of temperature is recorded (TG curve), and the heat flow is measured simultaneously (DSC curve). The first derivative of the TG curve (DTG curve) can be used to determine the temperatures of the maximum rate of mass loss.

Evolved Gas Analysis (EGA) by TG-FTIR-MS

-

Instrumentation: A TG-DSC analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Quadrupole Mass Spectrometer (MS).

-

Methodology: As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the FTIR gas cell and the MS for analysis.

-

FTIR Analysis: The infrared spectra of the evolved gases are recorded continuously, allowing for the identification of functional groups and specific gaseous molecules.

-

MS Analysis: The mass-to-charge ratio of the gas molecules is measured, providing information on their molecular weight and fragmentation patterns, which aids in their identification.

Decomposition Pathway

The thermal decomposition of chlorinated pyridine carboxylic acids is anticipated to proceed through a multi-step process. Based on the data from picolinic acid and the known behavior of similar organic molecules, a probable decomposition pathway can be proposed.

Caption: Proposed thermal decomposition pathway for this compound.

The initial step upon heating is likely sublimation or melting, followed by decarboxylation (loss of CO₂) at higher temperatures to form the corresponding dichloropyridine. Further heating would lead to the cleavage of the pyridine ring and the C-Cl bonds, resulting in the formation of smaller, volatile fragments, including hydrogen chloride (HCl), various chlorinated hydrocarbons, nitrogen oxides (NOx), and carbon monoxide (CO).

Experimental Workflow for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a systematic experimental workflow is recommended.

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of its parent compound, picolinic acid, and its chlorinated isomers. Picolinic acid itself is thermally stable up to around 110 °C, after which it sublimes and then melts, with decomposition occurring up to 195 °C. The presence of two chlorine atoms in this compound is expected to alter its melting point and thermal stability. The primary decomposition pathway is anticipated to be decarboxylation, followed by fragmentation of the pyridine ring at higher temperatures. For precise safety and process parameters, it is imperative that experimental thermal analysis, following the protocols outlined in this guide, be conducted on this compound. This will provide the necessary data for safe handling, storage, and the design of robust chemical processes.

References

5,6-Dichloropicolinic Acid as a Ligand for Metal Complexation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research on the metal complexation of 5,6-dichloropicolinic acid is limited. This guide provides a comprehensive overview based on the known coordination chemistry of the parent compound, picolinic acid, and its other chlorinated derivatives. The experimental protocols and data presented herein are representative and should be adapted and validated for this compound.

Introduction

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry and drug development. Their ability to act as versatile chelating agents for a wide range of metal ions has led to the development of complexes with diverse applications, including catalysis, materials science, and medicine. This compound, a halogenated derivative of picolinic acid, presents an intriguing ligand scaffold. The presence of electron-withdrawing chloro substituents on the pyridine ring is expected to influence the electronic properties of the ligand, thereby affecting the stability, structure, and reactivity of its metal complexes.

This technical guide provides a detailed exploration of this compound as a ligand for metal complexation. While specific experimental data for its complexes are scarce, this document extrapolates from the well-established chemistry of picolinic acid and related compounds to offer a foundational understanding and practical guidance for researchers.

Ligand Properties and Coordination Chemistry

This compound is anticipated to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Key Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 88912-24-7 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | White to light yellow crystalline powder |

| Synonyms | 5,6-dichloro-2-pyridinecarboxylic acid |

Synthesis of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol for the Synthesis of M(II) Complexes

Materials:

-

This compound

-

Metal(II) salt (e.g., chloride, acetate, or nitrate of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

-

Solvent (e.g., ethanol, methanol, water, or a mixture thereof)

-

Base (optional, e.g., sodium hydroxide or triethylamine, to deprotonate the carboxylic acid)

Procedure:

-

Dissolve this compound (2 molar equivalents) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

If the free acid is used, add a stoichiometric amount of a suitable base to deprotonate the ligand in situ.

-

In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the resulting precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

5,6-Dichloropicolinic Acid: A Technical Guide to its pH-Dependent Behavior and pKa

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5,6-Dichloropicolinic Acid

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5,6-Dichloro-2-pyridinecarboxylic acid | [1][2] |

| CAS Number | 88912-24-7 | [1][3] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 192.00 g/mol | [1][3] |

| Physical Form | Solid | |

| pKa | Not available in cited literature. | - |

pH-Dependent Behavior

The behavior of this compound in aqueous solutions is governed by the ionization of its carboxylic acid group and the pyridine nitrogen.

Ionization:

This compound is an amphoteric molecule, meaning it can act as both an acid and a base. The carboxylic acid group (-COOH) is acidic and will deprotonate to form a carboxylate ion (-COO⁻) as the pH increases. The pyridine nitrogen is weakly basic and can be protonated at very low pH. The overall charge of the molecule is therefore pH-dependent.

At a pH below the pKa of the carboxylic acid, the molecule will exist predominantly in its protonated, neutral form. As the pH increases to a value above the pKa of the carboxylic acid, the deprotonated, anionic form will be the major species. This transition from the neutral to the ionized form significantly impacts the molecule's properties.

Solubility:

The aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. The neutral form of the molecule is likely to have low water solubility. As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to its more polar carboxylate form, leading to a significant increase in aqueous solubility. This behavior is critical for designing dissolution studies and developing oral dosage forms, as the pH of the gastrointestinal tract varies.[4][5][6] A patent for a related compound, 5,6-dichloronicotinic acid, describes its conversion to a water-soluble salt in an alkaline aqueous solution, which is then precipitated by acidification, illustrating this pH-dependent solubility.[7]

Stability:

The chemical stability of this compound may also be influenced by pH. For many organic molecules, pH can affect the rates of hydrolysis and other degradation pathways. While specific stability data for this compound is not available, it is a crucial parameter to evaluate during drug development, often assessed through forced degradation studies at various pH values.[8]